

molecular structure and IUPAC name of 4-Methylsulfonyl-2-nitrotoluene

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Compound of Interest

Compound Name: 4-Methylsulfonyl-2-nitrotoluene

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An In-depth Technical Guide to 4-Methylsulfonyl-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **4-Methylsulfonyl-2-nitrotoluene**, including its molecular structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Molecular Structure and IUPAC Name

4-Methylsulfonyl-2-nitrotoluene is an organic compound with the chemical formula $C_8H_9NO_4S$.^{[1][2][3][4]} Its structure consists of a toluene molecule substituted with a methylsulfonyl group at position 4 and a nitro group at position 2.

IUPAC Name: 1-methyl-4-(methylsulfonyl)-2-nitrobenzene^{[2][5]}

Synonyms: 2-Nitro-4-methylsulfonyltoluene, 4-Mesyl-2-nitrotoluene, Methyl 3-nitro-p-tolyl sulfone^{[2][3][5]}

Molecular Structure:

Caption: Molecular structure of **4-Methylsulfonyl-2-nitrotoluene**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methylsulfonyl-2-nitrotoluene** is presented in the table below.

Property	Value	Reference
Molecular Formula	C8H9NO4S	[1][2][3][4][5]
Molecular Weight	215.23 g/mol	[1][2][3][5]
Melting Point	120-121 °C	[6][7][8][9]
Boiling Point	387.8 °C at 760 mmHg	[6][9]
Flash Point	188.3 °C	[6][7]
Appearance	White to off-white solid	[9]
Water Solubility	370 mg/L at 25 °C	[7][9]
LogP	1.04	[7]
CAS Number	1671-49-4	[1][2][3][5][7]

Synthesis and Experimental Protocols

4-Methylsulfonyl-2-nitrotoluene is a key intermediate in the synthesis of the herbicide mesotrione.[6] Several synthetic routes have been reported for its preparation. A common method involves the sulfonation and subsequent acylation of 2-nitrotoluene.[6]

Synthesis from 2-Nitrotoluene

This method involves a two-step process starting from 2-nitrotoluene.

Step 1: Sulfonation of 2-Nitrotoluene

2-Nitrotoluene is reacted with chlorosulfonic acid to yield 3-nitro-4-methylbenzenesulfonyl chloride.

- Experimental Protocol:

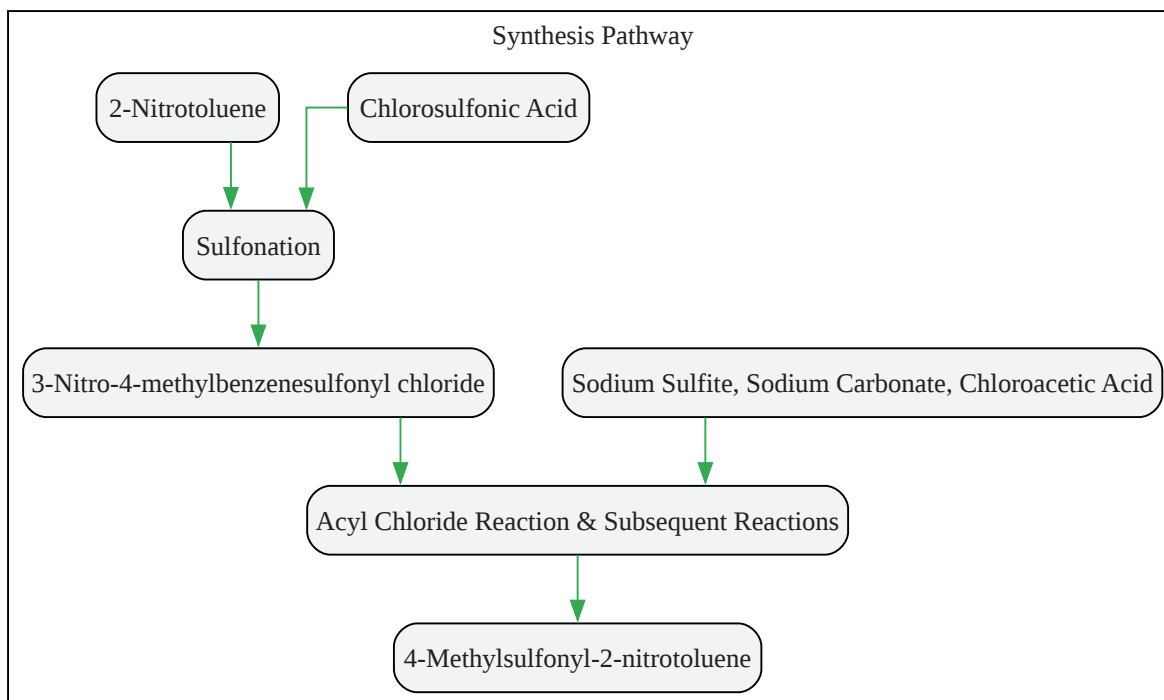
- In a reaction vessel, 2-nitrotoluene is treated with chlorosulfonic acid. The molar ratio of chlorosulfonic acid to 2-nitrotoluene is typically maintained between 0.95:1 and 1.50:1.[6]
- The reaction mixture is stirred until the sulfonation is complete.

Step 2: Acyl Chloride Reaction and Subsequent Reactions

The resulting 3-nitro-4-methylbenzenesulfonyl chloride is then converted to **4-Methylsulfonyl-2-nitrotoluene**.

- Experimental Protocol:
 - A catalyst and thionyl chloride are added to the reaction mixture from Step 1 to facilitate the acyl chloride reaction, producing 3-nitro-4-methylbenzenesulfonyl chloride.[6]
 - The 3-nitro-4-methylbenzenesulfonyl chloride is then reacted with sodium sulfite, sodium carbonate, and chloroacetic acid to synthesize 2-nitro-4-methylsulfonyltoluene.[6] The reaction is typically carried out by slowly adding the sulfonyl chloride to an aqueous solution of sodium sulfite and sodium carbonate at a controlled temperature, generally between 0 and 60 °C.[6]

The synthesis pathway can be visualized as follows:



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Caption: Synthesis of **4-Methylsulfonyl-2-nitrotoluene**.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of **4-Methylsulfonyl-2-nitrotoluene**.

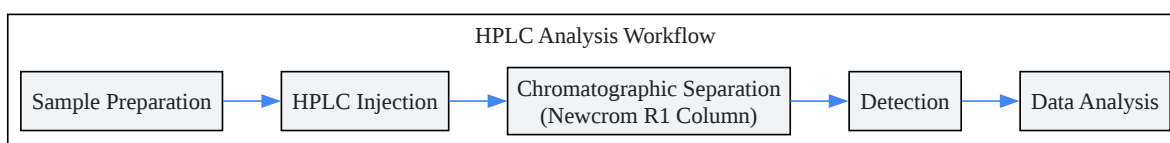
Reverse-Phase HPLC

A reverse-phase HPLC method can be employed for the separation and quantification of this compound.^[7]

- Experimental Protocol:

- Column: A Newcrom R1 HPLC column is a suitable choice.[7]
- Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid.[7] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[7]
- Detection: The method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[7]

The general workflow for HPLC analysis is depicted below:



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